molecular formula C15H14N2O3 B5373830 2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B5373830
M. Wt: 270.28 g/mol
InChI Key: GRYCRKZEFKMPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic chemical compound designed for research applications, featuring a molecular framework that incorporates both benzofuran and oxazole heterocycles. These structural motifs are frequently investigated in medicinal chemistry for their diverse biological activities . The benzofuran scaffold is recognized as a bioisosteric alternative in the design of potential therapeutic agents and is found in compounds studied for various inhibitory activities . Similarly, the oxazole ring is a privileged structure in drug discovery, with derivatives reported to exhibit a wide spectrum of pharmacological properties, including antimicrobial and anticancer activities . This combination makes the compound a valuable intermediate or candidate for hit-to-lead optimization campaigns in pharmaceutical and agrochemical research. Researchers can utilize this chemical to explore structure-activity relationships (SAR), investigate novel mechanisms of action, or develop new synthetic methodologies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-9-3-4-12-11(8-19-13(12)5-9)7-15(18)16-14-6-10(2)20-17-14/h3-6,8H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYCRKZEFKMPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzofuran and oxazole derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name (Reference) Core Structure Key Substituents/Linkers Notable Features
Target Compound Benzofuran + Oxazole 6-methylbenzofuran, 5-methyloxazol-3-yl, acetamide High lipophilicity, π-stacking capability
iCRT3 () Oxazole + Ethylphenyl 4-ethylphenyl, sulfanyl-acetamide Wnt/β-catenin inhibition via β-catenin binding
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide () Pyrimidine + Oxazole 4-hydroxypyrimidine, sulfanyl linker Increased polarity due to pyrimidine and -OH group
M10 () Sulfonamide + Imidazole diazenyl Sulfonamide, imidazole-diazenyl Docked against SARS-CoV-2 Mpro protease
N-(diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide () Chloropyridine + Oxazole Chloropyridine, sulfonamide Halogen bonding potential from Cl
2-[[8-chloro-6-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide () Triazolopyridine + Oxazole CF₃, Cl substituents Enhanced electronegativity and metabolic stability

Physicochemical Properties

  • Lipophilicity : The benzofuran core in the target compound contributes to higher logP compared to pyrimidine () or sulfonamide-containing analogs ().
  • Solubility : Sulfonamide and pyrimidine derivatives () exhibit better aqueous solubility due to polar groups, whereas the target compound’s benzofuran may reduce solubility.
  • Hydrogen Bonding : The acetamide linker in the target compound supports hydrogen bonding, similar to iCRT3 (), but lacks the sulfonamide’s strong hydrogen bond acceptor capacity ().

Biological Activity

2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on recent studies and findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a benzofuran moiety linked to an oxazole group, contributing to its unique biological properties. The chemical formula is C14H15N3O2C_{14}H_{15}N_{3}O_{2}, and it features a complex structure that allows for diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including the target compound. Benzofurans have shown activity against various pathogens, including bacteria and fungi.

  • Antibacterial Properties :
    • Compounds similar to this compound have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For instance, derivatives with hydroxyl substitutions at specific positions on the benzofuran ring exhibited minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against these bacteria .
  • Antifungal Activity :
    • The compound's structural characteristics may also confer antifungal properties, akin to other benzofuran derivatives that have shown effectiveness against fungal strains .
CompoundActivity TypeMIC (μg/mL)Reference
This compoundAntibacterial0.78 - 6.25
Similar Benzofuran DerivativeAntifungalVaries

Anticancer Activity

Benzofurans are also being investigated for their anticancer properties. Studies have reported that modifications in the benzofuran structure can enhance cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential.
  • Case Studies :
    • In vitro studies have shown that certain derivatives can inhibit cell proliferation in breast cancer and other tumor types with IC50 values in the micromolar range.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

  • Substituents on the Benzofuran Ring :
    • Hydroxyl or methoxy groups at specific positions enhance antibacterial efficacy.
  • Oxazole Substitution :
    • The presence and position of substituents on the oxazole ring can significantly affect both antibacterial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-methyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, and how can reaction conditions be controlled to improve yield?

  • The synthesis typically involves multi-step reactions, including coupling of the benzofuran and oxazole moieties via an acetamide linker. Key steps may include nucleophilic substitution or amidation reactions under controlled temperatures (e.g., 60–80°C) and solvent systems (e.g., DMF or THF).
  • Methodological Tip : Use TLC or HPLC to monitor reaction progress. Optimize stoichiometry of intermediates (e.g., benzofuran-3-yl acetic acid and 5-methyl-1,2-oxazol-3-amine) and employ catalysts like EDCI/HOBt for efficient amide bond formation .

Q. How can the three-dimensional conformation of this compound be resolved, and which analytical techniques are most effective?

  • X-ray crystallography is the gold standard for resolving 3D structures. Use SHELX or WinGX for data refinement . For dynamic analysis, employ NMR (e.g., NOESY for spatial proximity of protons) and DFT calculations to validate stereoelectronic properties .

Q. What preliminary biological screening strategies are recommended to identify potential enzyme targets?

  • Conduct in vitro assays against enzymes with known structural similarity to the compound’s functional groups (e.g., cyclooxygenase or folate synthesis enzymes). Use fluorescence-based assays to measure inhibition kinetics (IC₅₀) and validate via Western blotting for downstream pathway effects .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered atoms or twinning) be resolved during structural refinement?

  • Apply the TwinRotMat algorithm in SHELXL to model twinned data. For disordered regions, use PART/SUMP instructions in SHELX to refine occupancy factors. Validate with residual density maps and compare against DFT-optimized geometries .

Q. What mechanistic insights explain the compound’s enzyme inhibition selectivity, and how can binding affinities be quantified?

  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites. Validate via isothermal titration calorimetry (ITC) to measure binding constants (Kd). For example, the sulfamoyl group may mimic substrate transition states, as seen in dihydrofolate reductase inhibitors .

Q. How do electronic and steric effects of substituents (e.g., 6-methyl-benzofuran vs. 5-methyl-oxazole) influence pharmacological activity?

  • Conduct SAR studies by synthesizing analogs with varied substituents. Use Hammett plots to correlate electronic parameters (σ) with bioactivity. For steric effects, compare IC₅₀ values of analogs using CoMFA or molecular dynamics simulations .

Q. What strategies mitigate side reactions (e.g., hydrolysis of the acetamide linker) during in vitro assays?

  • Stabilize the compound in buffered solutions (pH 6–8) and avoid high-temperature incubation. Add protease inhibitors or competitive substrates to protect the acetamide group. Monitor degradation via LC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental inhibition data?

  • Re-evaluate docking parameters (e.g., solvation effects or protonation states). Use alanine-scanning mutagenesis to identify critical residues. Cross-validate with SPR (surface plasmon resonance) for real-time binding kinetics .

Methodological Tables

Analytical Technique Application Key Parameters
X-ray Crystallography3D structure resolutionR-factor < 5%, CC/DC > 90%
ITCBinding affinity quantificationΔH (enthalpy), Kd (nM range)
LC-MSStability/degradation profilingRetention time, m/z ratio

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.